BenzylcetyldiMethylaMMoniuM Chloride Hydrate
Overview
Description
Benzylcetyldimethylammonium chloride hydrate is a quaternary ammonium compound widely used for its antimicrobial properties. It is commonly found in disinfectants, antiseptics, and preservatives. This compound is known for its effectiveness against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylcetyldimethylammonium chloride hydrate can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of benzyl chloride with cetyl dimethylamine. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The reaction mixture is typically purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzylcetyldimethylammonium chloride hydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of this compound .
Scientific Research Applications
Benzylcetyldimethylammonium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Utilized in the formulation of antiseptics and disinfectants.
Mechanism of Action
The mechanism of action of benzylcetyldimethylammonium chloride hydrate involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipids in the cell membrane, leading to increased permeability and eventual cell lysis. This compound primarily targets the cell membrane, making it effective against a wide range of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Comparison
Benzylcetyldimethylammonium chloride hydrate is unique due to its longer alkyl chain, which enhances its antimicrobial efficacy compared to shorter-chain quaternary ammonium compounds. Additionally, its hydrate form provides better solubility and stability in aqueous solutions .
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;chloride;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQWOUVFEBQHAN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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